5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features an iodine atom at the 5-position, a methyl group at the 1-position, and a carbohydrazide group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Carbohydrazide Formation: The carbohydrazide group can be introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbohydrazide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Scientific Research Applications
5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide depends on its specific application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Cellular Pathways: The compound can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1H-pyrazole-4-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazole-4-carbohydrazide: Similar structure but lacks the iodine atom at the 5-position.
5-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but has the carbohydrazide group at the 3-position instead of the 4-position.
Uniqueness
5-Iodo-1-methyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of both the iodine atom at the 5-position and the carbohydrazide group at the 4-position. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7IN4O |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-iodo-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C5H7IN4O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,7H2,1H3,(H,9,11) |
InChI Key |
GSJRQFMTEJVSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)I |
Origin of Product |
United States |
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